Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate

Catalog No.
S13528699
CAS No.
26480-86-4
M.F
C21H18IO2P
M. Wt
460.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl iodo(triphenyl-lambda~5~-phosphanylidene)ac...

CAS Number

26480-86-4

Product Name

Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate

IUPAC Name

methyl 2-iodo-2-(triphenyl-λ5-phosphanylidene)acetate

Molecular Formula

C21H18IO2P

Molecular Weight

460.2 g/mol

InChI

InChI=1S/C21H18IO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3

InChI Key

IMCYSLFNFQFTDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)I

Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate, also known as methyl (triphenylphosphoranylidene)acetate, is a chemical compound with the molecular formula C21H19O2PC_{21}H_{19}O_2P and a molecular weight of 334.35 g/mol. This compound appears as a white to off-white powder and has a melting point ranging from 168 to 172 °C . It is primarily used in organic synthesis, particularly as a Wittig reagent for the homologation of aldehydes to α,β-unsaturated esters, and in the synthesis of pyrazoles through reactions with diazo compounds .

  • Wittig Reaction: This compound is utilized as a reagent in the Wittig reaction, where it facilitates the conversion of aldehydes into corresponding alkenes by forming an alkene from a phosphonium ylide .
  • Synthesis of Pyrazoles: It reacts efficiently with methyl diazoacetate in the presence of triethylamine to yield pyrazole derivatives, showcasing its utility in heterocyclic chemistry .
  • Formation of α,β-Unsaturated Esters: The compound can also be employed to synthesize α,β-unsaturated esters from aldehydes, highlighting its versatility in organic synthesis .

Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate can be synthesized through several methods:

  • Phosphonium Ylide Formation: The synthesis typically begins with the preparation of triphenylphosphine oxide, which is then reacted with methyl iodide to form the corresponding phosphonium salt. This salt can subsequently be treated with a suitable base to generate the ylide.
  • Reactions with Acetic Acid Derivatives: The ylide formed can then react with acetic acid derivatives to yield methyl (triphenylphosphoranylidene)acetate through nucleophilic substitution reactions .
  • Wittig Reaction Conditions: The compound can also be synthesized using traditional Wittig reaction conditions involving aldehydes and phosphonium ylides.

Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate has various applications in organic chemistry:

  • Synthetic Intermediate: It serves as an important intermediate in the synthesis of complex organic molecules, particularly in creating unsaturated compounds.
  • Research Tool: This compound is often used in academic research for studying reaction mechanisms and developing new synthetic methodologies.
  • Pharmaceutical Chemistry: Its derivatives may find applications in drug development and synthesis due to their potential biological activities.

Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate shares similarities with several related compounds. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
Methyl (triphenylphosphoranylidene)acetateC21H19O2PUsed primarily for Wittig reactions
Triphenylphosphine oxideC18H15OA precursor for generating ylides
Methyl diazoacetateC4H6N2O2Used in reactions with phosphonium ylides
Triphenyl(2-oxo-2-methoxyethylidene)phosphoraneC22H23O3PInvolves different reactivity patterns

Uniqueness

Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate stands out due to its specific structure that allows for efficient formation of carbon-carbon double bonds via the Wittig reaction while also being applicable in synthesizing heterocycles like pyrazoles. Its stability and reactivity make it a valuable tool in organic synthesis compared to other phosphonium ylides.

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Exact Mass

460.00891 g/mol

Monoisotopic Mass

460.00891 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

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